N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,20-11-3-7-15-6-1-2-8-16(15)20)21-14-17(18-9-4-12-24-18)19-10-5-13-25-19/h1-13,17,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGDTOMMOKDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2,2-bis(furan-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of various substituents on the naphthalene ring.
Scientific Research Applications
Medicinal Chemistry
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide has shown potential as a therapeutic agent in the following areas:
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways. Preliminary studies have demonstrated lower minimum inhibitory concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Anticancer Activity: The compound has been investigated for its anticancer properties. The presence of furan rings may enhance its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. In vitro studies have shown that it can significantly inhibit the proliferation of various cancer cell lines and induce apoptosis. The proposed mechanisms include interaction with cellular targets involved in proliferation and survival, as well as induction of oxidative stress that triggers apoptotic pathways.
Materials Science
In materials science, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to be utilized in the development of new materials with specific properties, such as enhanced conductivity or stability under varied conditions.
Case Study 1: Antimicrobial Efficacy
A study focusing on derivatives of naphthalene sulfonamides highlighted the significant antimicrobial activity of this compound. The compound was tested against various bacterial strains, revealing that it outperformed several conventional antibiotics in terms of efficacy. The minimum inhibitory concentration (MIC) was notably lower than that of amoxicillin and other standard treatments, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In another study examining the anticancer effects of this compound, researchers treated human cancer cell lines with this compound. Results showed a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π stacking interactions, enhancing the compound’s binding affinity to certain proteins.
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
a. LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Features : Contains a furan-2-yl group linked to an oxadiazole ring and a sulfamoyl benzamide backbone.
- Comparison : Unlike the target compound, LMM11 lacks the naphthalene core and bis-furan substitution. However, the shared sulfonamide group and furan moiety suggest overlapping physicochemical properties, such as moderate hydrophobicity. The oxadiazole ring in LMM11 may enhance metabolic stability compared to the bis-furan ethyl chain in the target compound .
b. Ranitidine-Related Impurities ()
- Example: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (ranitidine nitroacetamide impurity).
- Key Features : Incorporates a furan ring, sulfonamide-like thioether linkage, and nitroacetamide group.
- Comparison : The target compound replaces the nitroacetamide and thioether groups with a naphthalene sulfonamide and bis-furan ethyl chain. This structural divergence likely results in distinct electronic profiles and biological targets. Ranitidine analogs are designed for histamine receptor antagonism, whereas the target compound’s larger aromatic system may favor interactions with fungal enzymes .
c. 2-Naphthalenesulfonyl Chloride Derivatives ()
- Example : 2-Naphthalenesulfonyl chloride (precursor for sulfonamide synthesis).
- Comparison: The target compound’s naphthalene sulfonamide group is derived from this precursor.
Physicochemical Properties
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide is a sulfonamide compound notable for its unique chemical structure, which includes a naphthalene ring and two furan moieties. This compound has gained attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H17N1O3S1
- Molecular Weight : 331.4 g/mol
The compound's structure contributes to its reactivity and interaction with biological targets. The sulfonamide group is particularly significant as it is known for its ability to inhibit bacterial folate synthesis, a mechanism that underlies the antimicrobial properties of many sulfonamide derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's efficacy was evaluated through various in vitro studies that measured minimum inhibitory concentrations (MICs) against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 75% |
| Escherichia coli | 0.30 | 0.35 | 70% |
| Pseudomonas aeruginosa | 0.40 | 0.45 | 65% |
| Candida albicans | 0.50 | 0.55 | 60% |
These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to inhibit key enzymes involved in bacterial metabolism. Notably, it has been shown to act as a TRPM8 antagonist, which may have implications for pain management therapies.
Additionally, studies have indicated that this compound can disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections where biofilms protect bacteria from conventional antibiotics .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
In Vitro Study on Biofilm Formation :
A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in terms of efficacy . -
Synergistic Effects with Other Antibiotics :
Research has shown that this compound exhibits synergistic effects when combined with other antibiotics such as ketoconazole and amoxicillin, leading to lower MIC values and enhanced antimicrobial activity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide, and what parameters critically influence reaction efficiency?
Answer:
A typical route involves coupling naphthalene-1-sulfonyl chloride with 2,2-bis(furan-2-yl)ethylamine. Key steps include:
- Base selection : Use potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF to generate the reactive amine nucleophile .
- Temperature control : Room temperature (20–25°C) minimizes side reactions while ensuring sufficient reactivity .
- Stoichiometry : Maintain a 1:1 molar ratio of sulfonyl chloride to amine to avoid over-sulfonation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 9:1) is effective for isolating the product .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and what diagnostic peaks should be prioritized?
Answer:
- ¹H/¹³C NMR :
- Aromatic protons in naphthalene (δ 7.5–8.5 ppm) and furan (δ 6.2–7.4 ppm) confirm core structures .
- Sulfonamide NH appears as a broad singlet (~δ 5.5–6.5 ppm) .
- FT-IR :
- S=O stretching (1350–1150 cm⁻¹) and N–H bending (1550–1480 cm⁻¹) validate sulfonamide formation .
- Mass Spectrometry (HRMS) :
- Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with theoretical values .
Basic: What protocols are established for assessing acute toxicity of naphthalene sulfonamide derivatives in preclinical models?
Answer:
- Inhalation/Oral Exposure :
- Risk of Bias Mitigation :
Advanced: How can reaction conditions be optimized to improve coupling efficiency between bis-furyl ethylamine and naphthalene sulfonyl chloride?
Answer:
- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce viscosity and enhance mixing .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining >85% yield .
Advanced: How can contradictions between computational predictions (e.g., DFT) and experimental data (e.g., dipole moments) be resolved?
Answer:
- Basis Set Validation : Compare B3LYP/6-311++G(d,p) vs. M06-2X/def2-TZVP to assess electronic property accuracy .
- Solvent Effect Modeling : Incorporate PCM (Polarizable Continuum Model) to simulate experimental solvent environments .
- X-Ray Crystallography : Resolve molecular geometry discrepancies by comparing computed vs. experimental bond angles .
Advanced: What strategies evaluate structure-activity relationships (SAR) when modifying sulfonamide or furan substituents?
Answer:
- Functional Group Isosterism : Replace furan with thiophene to study electronic effects on bioactivity .
- Sulfonamide Substitution : Introduce methyl/chloro groups at the naphthalene ring to assess steric vs. electronic impacts .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinity .
Safety: What containment measures are required given the compound’s health hazards?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
